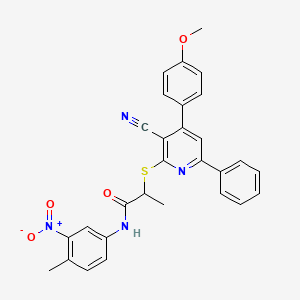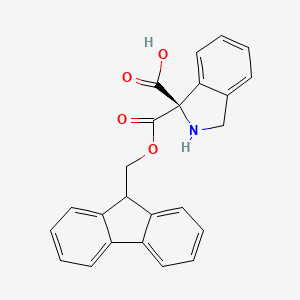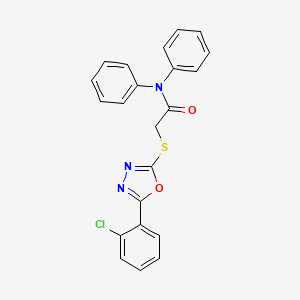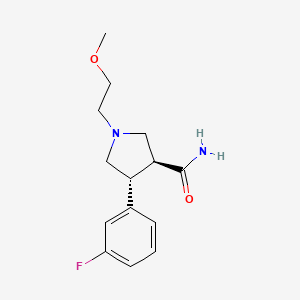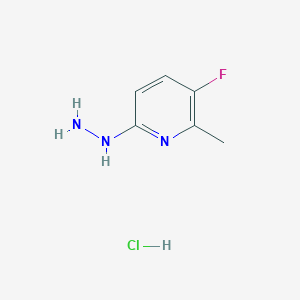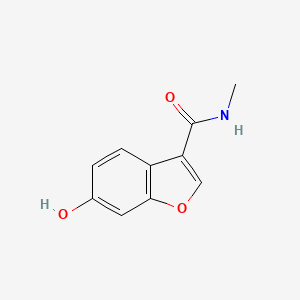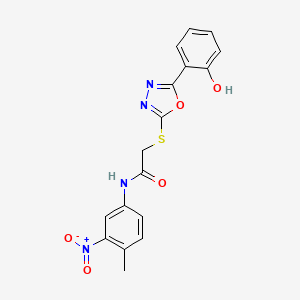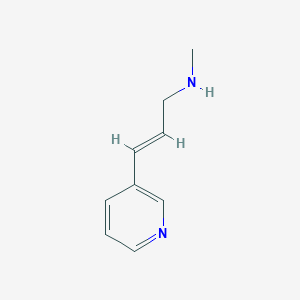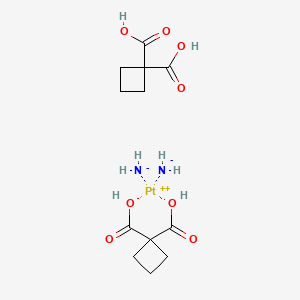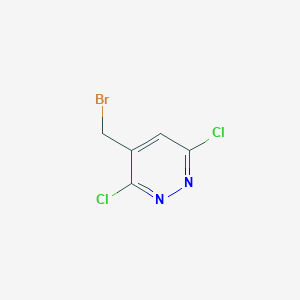
4-(Bromomethyl)-3,6-dichloropyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-3,6-dichloropyridazine is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. The presence of bromomethyl and dichloro substituents on the pyridazine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3,6-dichloropyridazine typically involves the bromination of a suitable precursor. One common method is the bromination of 3,6-dichloropyridazine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a free radical mechanism, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. The use of continuous flow reactors and controlled temperature conditions can enhance the yield and purity of the product. Solvents such as acetone, dichloromethane, and acetonitrile are commonly used in the bromination process .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3,6-dichloropyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyridazines with various functional groups.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Methyl-substituted pyridazines.
Scientific Research Applications
4-(Bromomethyl)-3,6-dichloropyridazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for pharmaceuticals.
Industry: It is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3,6-dichloropyridazine involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: An organic compound with a benzene ring substituted with a bromomethyl group.
4-(Bromomethyl)benzoic Acid: Used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
4-(Bromomethyl)-3,6-dichloropyridazine is unique due to the presence of both bromomethyl and dichloro substituents on the pyridazine ring. This combination of functional groups enhances its reactivity and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C5H3BrCl2N2 |
|---|---|
Molecular Weight |
241.90 g/mol |
IUPAC Name |
4-(bromomethyl)-3,6-dichloropyridazine |
InChI |
InChI=1S/C5H3BrCl2N2/c6-2-3-1-4(7)9-10-5(3)8/h1H,2H2 |
InChI Key |
FIQVHLBBUXPASF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2',6,6'-Tetraphenyl-[4,4'-bipyran]-1,1'-diium tetrafluoroborate](/img/structure/B11774564.png)

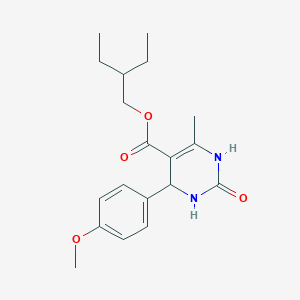
![tert-Butyl 4-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B11774577.png)
